molecular formula C4H12N2O2S B13508257 3-(Methylamino)propane-1-sulfonamide

3-(Methylamino)propane-1-sulfonamide

Cat. No.: B13508257
M. Wt: 152.22 g/mol
InChI Key: KMNZMWQLPPRBQH-UHFFFAOYSA-N
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Description

3-(Methylamino)propane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. The compound consists of a propane chain with a methylamino group attached to the third carbon and a sulfonamide group attached to the first carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Methylamino)propane-1-sulfonamide can be synthesized through various methods. One common approach involves the reaction of 3-chloropropane-1-sulfonamide with methylamine. This reaction typically occurs under mild conditions and yields the desired product in good quantities .

Another method involves the direct oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents like hydrogen peroxide and thionyl chloride. The resulting sulfonyl chlorides can then react with methylamine to form this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)propane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methylamino)propane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylamino)propane-1-sulfonamide involves its interaction with bacterial enzymes. The compound acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts the production of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylamino)propane-1-sulfonamide is unique due to its specific structure, which includes a methylamino group and a sulfonamide group attached to a propane chain. This structure imparts distinct chemical and biological properties, making it a valuable compound in various applications .

Properties

Molecular Formula

C4H12N2O2S

Molecular Weight

152.22 g/mol

IUPAC Name

3-(methylamino)propane-1-sulfonamide

InChI

InChI=1S/C4H12N2O2S/c1-6-3-2-4-9(5,7)8/h6H,2-4H2,1H3,(H2,5,7,8)

InChI Key

KMNZMWQLPPRBQH-UHFFFAOYSA-N

Canonical SMILES

CNCCCS(=O)(=O)N

Origin of Product

United States

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